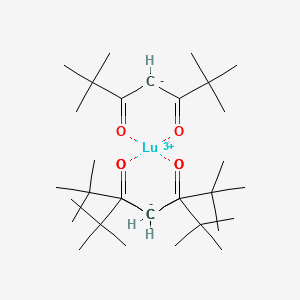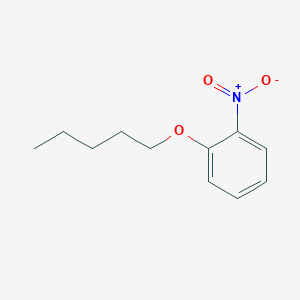
2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl: is a polychlorinated biphenyl (PCB) compound. PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This particular compound is one of the 209 different PCB congeners. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties but were banned in the 1970s because of their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
The primary target of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl is the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes in organisms.
Mode of Action
2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is likely to be lipophilic and to bioaccumulate in the body .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl’s action include disruption of the circadian clock, which can lead to alterations in sleep patterns, hormone levels, and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl. For example, the compound’s bioaccumulation and toxicity can be influenced by factors such as the presence of other pollutants, temperature, and pH .
Biochemical Analysis
Biochemical Properties
It is known that PCBs, including 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that PCBs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pcbs are known to be stable and do not readily degrade
Dosage Effects in Animal Models
Pcbs are known to have toxic or adverse effects at high doses .
Metabolic Pathways
Pcbs are known to interact with various enzymes or cofactors .
Transport and Distribution
Pcbs are known to interact with various transporters or binding proteins .
Subcellular Localization
Pcbs are known to be localized in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl molecule .
Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl, was historically conducted by direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of chlorine gas and a catalyst to achieve the desired degree of chlorination. due to the ban on PCBs, industrial production has ceased .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenyl oxides.
Reduction: This reaction can result in the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions
Major Products:
Oxidation: Chlorinated biphenyl oxides.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents
Scientific Research Applications
2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl has been used in various scientific research applications, including:
Environmental Science: As a marker compound to track PCB contamination in air, water, soil, and sediment samples.
Analytical Chemistry: Used as a standard in analytical methods to detect and quantify PCBs in environmental samples.
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl
- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
- 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl
Uniqueness: 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl is unique due to its specific pattern of chlorination, which affects its chemical properties, environmental persistence, and biological activity. The position and number of chlorine atoms influence the compound’s stability, reactivity, and potential to bioaccumulate in living organisms .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQOBQLZTUSEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074148 | |
| Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40186-71-8 | |
| Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6,6'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N731BPT821 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)





